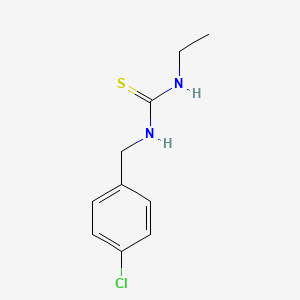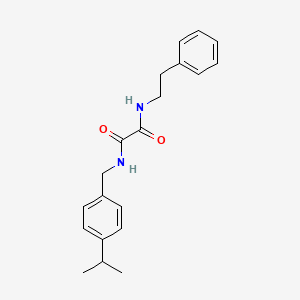
N-(4-isopropylbenzyl)-N'-(2-phenylethyl)ethanediamide
Vue d'ensemble
Description
N-(4-isopropylbenzyl)-N'-(2-phenylethyl)ethanediamide, commonly known as IBP, is a chemical compound that has been extensively studied for its potential therapeutic applications. IBP is a selective sigma-1 receptor agonist and has been shown to have various biochemical and physiological effects.
Applications De Recherche Scientifique
IBP has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, IBP has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. IBP has also been shown to have antitumor effects in various cancer cell lines and to inhibit the replication of certain viruses, including the Zika virus.
Mécanisme D'action
IBP acts as a selective sigma-1 receptor agonist, which is a transmembrane protein that is widely distributed in the central nervous system. The sigma-1 receptor has been implicated in various physiological processes, including neurotransmission, calcium signaling, and protein folding. IBP binding to the sigma-1 receptor results in the modulation of these processes, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
IBP has been shown to have various biochemical and physiological effects, including neuroprotection, cognitive enhancement, antitumor activity, and antiviral activity. In animal models, IBP has been shown to reduce neuronal damage and improve cognitive function in Alzheimer's disease and traumatic brain injury. IBP has also been shown to inhibit the growth of various cancer cell lines and to inhibit the replication of certain viruses, including the Zika virus.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of IBP is its relatively simple synthesis method, which allows for large-scale production of the compound. Additionally, IBP has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of IBP is its selectivity for the sigma-1 receptor, which may limit its therapeutic applications in certain diseases.
Orientations Futures
The potential therapeutic applications of IBP are vast, and future research should focus on exploring its efficacy in various diseases, including neurodegenerative diseases, cancer, and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of IBP and to identify potential side effects of the compound. Finally, the development of more selective sigma-1 receptor agonists may lead to the development of more effective therapeutic agents.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-N'-[(4-propan-2-ylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15(2)18-10-8-17(9-11-18)14-22-20(24)19(23)21-13-12-16-6-4-3-5-7-16/h3-11,15H,12-14H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDCTJRUSSMWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3986415.png)
![6-methyl-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3986423.png)
![4-[(dipropylamino)sulfonyl]-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B3986426.png)
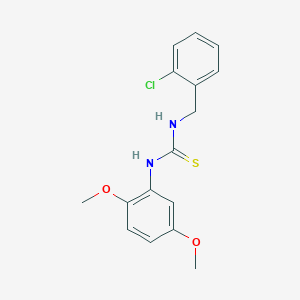
![1-(2,5-dimethoxyphenyl)-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3986452.png)
![methyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B3986455.png)
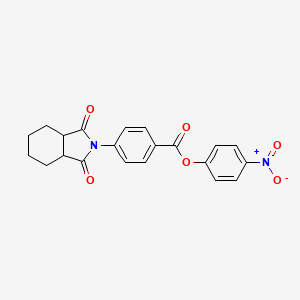
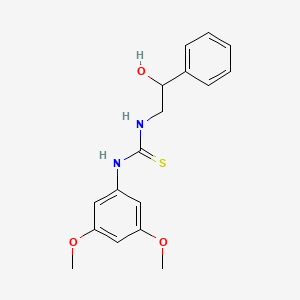
![1-(4-methylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]ethanone](/img/structure/B3986470.png)
![ethyl 2-methyl-4-{3-[(4-methylbenzoyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B3986476.png)

![methyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3986508.png)
![1-(4-methylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]ethanone](/img/structure/B3986509.png)
